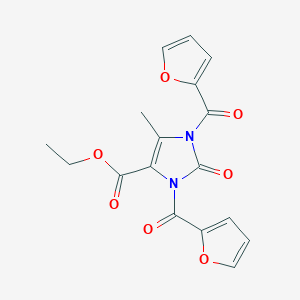
N'-(2-chlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-chlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide is a useful research compound. Its molecular formula is C24H17ClN4O and its molecular weight is 412.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.1090889 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing the pyrimidine moiety, have been synthesized using various methods, including the treatment with triethyl orthoformate and semicarbazide to yield heterocondensed pyrimidines. These compounds are further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, demonstrating a method for creating complex structures from simpler precursors (Wamhoff, Kroth, & Strauch, 1993).
Biological Evaluation for CNS Activity
Compounds with a pyrimidinecarbohydrazide structure have been synthesized and evaluated for their antidepressant and nootropic activities. Notably, certain derivatives have shown significant antidepressant and nootropic effects in animal models, highlighting their potential as CNS-active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Efficient Synthesis of N-Fused Heterocyclic Compounds
A straightforward synthesis method for N-fused heterocyclic compounds, including those related to pyrimidinecarbohydrazide derivatives, has been developed. This method involves a five-component cascade reaction, highlighting an efficient approach to synthesizing complex heterocyclic structures without the need for catalysts (Hosseini & Bayat, 2019).
Antimicrobial and Antituberculosis Activity
Pyrimidine-incorporated Schiff bases of isoniazid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These studies have shown that certain synthesized compounds exhibit significant antibacterial, antifungal, and antituberculosis effects, indicating their potential as therapeutic agents (Soni & Patel, 2017).
Novel Synthetic Routes
Research has also focused on developing new synthetic routes for creating pyrimidine derivatives. These methods involve single-step conversions and are notable for their efficiency and the potential to generate a wide variety of functionalized compounds, offering valuable tools for pharmaceutical development (Movassaghi & Hill, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O/c25-20-14-8-7-13-19(20)16-26-29-24(30)23-27-21(17-9-3-1-4-10-17)15-22(28-23)18-11-5-2-6-12-18/h1-16H,(H,29,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLJSSFPSRGUGW-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)


